

## Synthesis of 1-Chlorooctane from n-Octanol: An In-

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## Compound of Interest

Compound Name: 1-Chlorooctane

Cat. No.: B7769401

## Abstract

This technical guide provides a comprehensive overview for the synthesis of **1-chlorooctane** from n-octanol, a fundamental transformation in organic chemistry. This document moves beyond simple procedural outlines to deliver an in-depth analysis of the prevalent synthetic methodologies. We will explore the mechanistic details and provide a comparative analysis of key methods, including chlorination with thionyl chloride, the Appel reaction, and hydrochlorination using concentrated HCl. This information is necessary for effective reaction selection, optimization, and troubleshooting. All quantitative data is summarized for clarity, and key workflows are visually represented.

## Introduction: The Significance of 1-Chlorooctane

**1-Chlorooctane**, a linear alkyl halide, is a versatile chemical intermediate with significant applications across various sectors of the chemical industry. The carbon-chlorine bond in this structure makes it an excellent alkylating agent for introducing the octyl group into a wide range of molecules. A common instance, it is a key precursor in the manufacture of organometallic compounds, quaternary ammonium salts used as phase-transfer catalysts, and as

The conversion of the readily available and bio-based n-octanol to **1-chlorooctane** is a cornerstone reaction. However, the seemingly straightforward process dictates the reaction mechanism, operational complexity, safety considerations, and ultimately, the efficiency and scalability of the process. This guide aims to provide a detailed and effective approach.

## Physicochemical &amp; Spectroscopic Properties

A thorough understanding of the physical and spectral properties of both the starting material and the final product is essential for monitoring reaction progress and ensuring product quality.

Table 1: Physicochemical Properties of n-Octanol and 1-Chlorooctane

Property	n-Octanol
CAS Number	111-87-5
Molecular Formula	C <sub>8</sub> H <sub>18</sub> O
Molecular Weight	130.23 g/mol
Boiling Point	195 °C
Density	0.824 g/mL
Refractive Index (n <sub>D</sub> <sup>20</sup> )	~1.429

## Spectroscopic Data:

- n-Octanol:
  - <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 3.64 (t, 2H), 1.57 (quint, 2H), 1.29 (m, 10H), 0.88 (t, 3H).[3]
  - <sup>13</sup>C NMR (CDCl<sub>3</sub>): δ 63.1, 32.8, 31.8, 29.4, 29.3, 25.7, 22.7, 14.1.[3][4]
  - IR (liquid film): Broad O-H stretch (~3320 cm<sup>-1</sup>), C-H stretches (2955-2855 cm<sup>-1</sup>), C-O stretch (~1058 cm<sup>-1</sup>).[5][6]
- 1-Chlorooctane:**

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  3.54 (t, 2H), 1.76 (quint, 2H), 1.29 (m, 10H), 0.89 (t, 3H).
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  45.2, 32.6, 31.8, 29.2, 28.9, 26.8, 22.6, 14.1.
- IR (liquid film): C-H stretches ( $2955\text{-}2855\text{ cm}^{-1}$ ), C-Cl stretch ( $\sim 725\text{ cm}^{-1}$ ).

## Synthetic Methodologies: A Comparative Analysis

The conversion of n-octanol to **1-chlorooctane** is primarily a nucleophilic substitution reaction. The hydroxyl group is a poor leaving group, and there discuss three principal methods: the use of thionyl chloride ( $\text{SOCl}_2$ ), the Appel reaction, and reaction with hydrogen chloride (HCl).

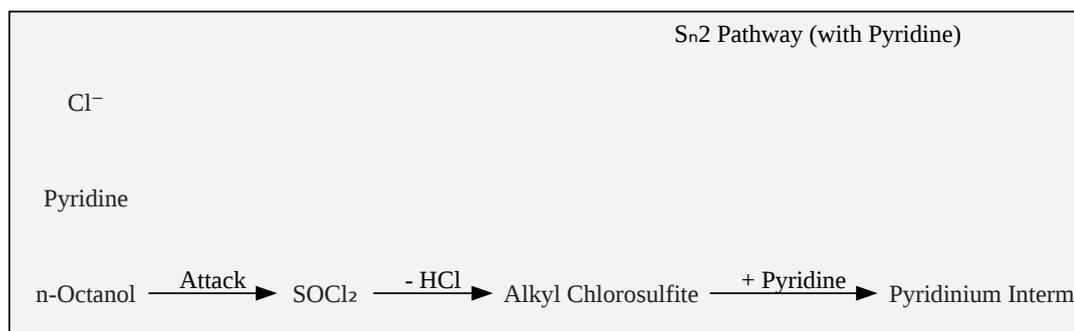
### Method 1: Thionyl Chloride ( $\text{SOCl}_2$ )

This is one of the most common and efficient laboratory methods for converting primary alcohols to alkyl chlorides.[7][8] The key advantage of this reaction is that the byproducts are gases, which simplifies product purification.[8][9]

Mechanism:

The reaction mechanism is dependent on the presence or absence of a base like pyridine.[10]

- In the absence of a base ( $\text{S}_{\text{N}}\text{i}$  mechanism): The alcohol attacks the thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate can then undergo intramolecular displacement of the chloride ion by the carbon, with retention of stereochemistry. This is known as the  $\text{S}_{\text{N}}\text{i}$  (Substitution Nucleophilic internal) mechanism.[10]
- In the presence of pyridine ( $\text{S}_{\text{N}}2$  mechanism): Pyridine, a nucleophilic base, reacts with the alkyl chlorosulfite intermediate. The chloride ion is displaced, leading to inversion of stereochemistry.[10] For a primary alcohol like n-octanol, which is achiral, the stereochemical outcome is not a concern, but the  $\text{S}_{\text{N}}2$  mechanism is generally favored for primary alcohols.[11]



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Figure 1:  $\text{S}_{\text{N}}2$  Mechanism with Thionyl Chloride and Pyridine.

Experimental Protocol (Thionyl Chloride with Pyridine):

- Apparatus Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a fume hood.
- Reagent Charging: To the flask, add n-octanol (1 eq.). Cool the flask in an ice bath.
- Reaction: Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred alcohol, maintaining the temperature below  $10\text{ }^\circ\text{C}$ . After the addition is complete, stir the mixture for 15 minutes.
- Heating: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (typically around  $70\text{-}80\text{ }^\circ\text{C}$ ) for 1 hour.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether. Combine the organic layers.

- Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the
- Purification: The crude **1-chlorooctane** can be purified by fractional distillation under reduced pressure to yield the pure product.

Advantages:

- High yields for primary alcohols.
- Gaseous byproducts simplify purification.[8]

Disadvantages:

- Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[13]
- The reaction generates corrosive HCl gas.
- Care must be taken to control the temperature during addition to avoid side reactions.

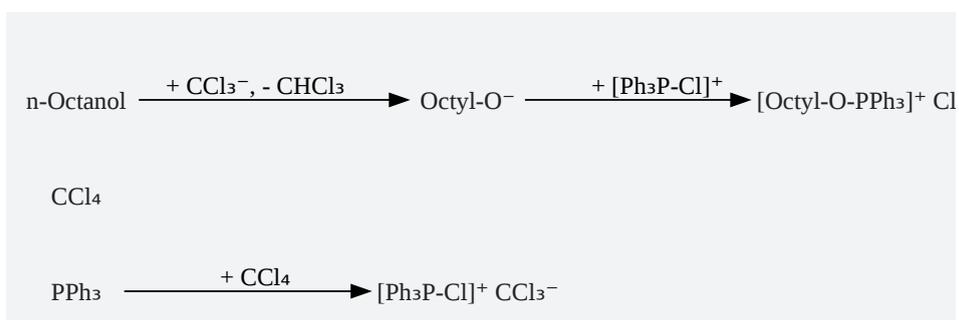
## Method 2: The Appel Reaction

The Appel reaction provides a mild and generally high-yielding method for converting primary and secondary alcohols to the corresponding alkyl chlorides.

Mechanism:

The reaction is driven by the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. The mechanism

- Formation of a phosphonium salt from the reaction of PPh<sub>3</sub> and CCl<sub>4</sub>.
- Deprotonation of the alcohol by the trichloromethanide anion.
- The resulting alkoxide attacks the phosphonium salt to form an alkoxyphosphonium intermediate.
- A chloride ion then displaces the triphenylphosphine oxide in an S<sub>N</sub>2 reaction, yielding the alkyl chloride.[15][16]



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Figure 2: The Appel Reaction Mechanism.

Experimental Protocol (Appel Reaction):

- Apparatus Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a
- Reagent Charging: Charge the flask with triphenylphosphine (1.3 eq.) and carbon tetrachloride (which acts as both reagent and solvent).[17]
- Reaction: Add n-octanol (1.0 eq.) to the stirred solution. Heat the reaction mixture under reflux for 1-3 hours. Monitor the reaction by TLC or GC.

- Work-up: Cool the reaction mixture to room temperature. Add pentane or hexane to precipitate the triphenylphosphine oxide.
- Filtration: Filter the mixture through a pad of Celite to remove the precipitated triphenylphosphine oxide. Wash the filter cake with additional pentan
- Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by fractional distillation under vacuum.

Advantages:

- Mild, neutral reaction conditions, suitable for sensitive substrates.[17]
- Generally high yields.[14]
- Avoids carbocation rearrangements.[16]

Disadvantages:

- Use of carbon tetrachloride, which is a toxic and ozone-depleting substance.[1]
- Stoichiometric amounts of triphenylphosphine oxide are produced, which can sometimes be difficult to separate from the product.
- The cost of triphenylphosphine can be a consideration for large-scale synthesis.

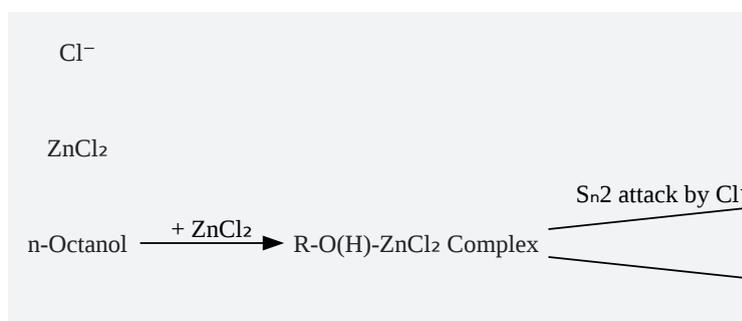
### Method 3: Hydrogen Chloride (HCl)

Direct conversion of n-octanol to **1-chlorooctane** can be achieved using concentrated hydrochloric acid. For primary alcohols, this reaction is typical [8]

Mechanism:

The reaction proceeds via an  $S_N2$  mechanism for primary alcohols.[18]

- The Lewis acid,  $ZnCl_2$ , coordinates to the oxygen atom of the alcohol, making the hydroxyl group a better leaving group.
- Alternatively, in the presence of a high concentration of strong acid (HCl), the alcohol can be protonated to form an oxonium ion,  $R-OH_2^+$ .
- The chloride ion, a good nucleophile in this medium, then attacks the carbon atom in an  $S_N2$  displacement, expelling water (or the zinc-complexed :



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Figure 3: HCl/ $ZnCl_2$  Mechanism for Primary Alcohols.

Experimental Protocol (HCl/ $ZnCl_2$ ):

- Apparatus Setup: In a fume hood, set up a round-bottom flask with a magnetic stirrer and a reflux condenser.

- **Reagent Charging:** To the flask, add n-octanol (1.0 eq.), concentrated hydrochloric acid (excess, e.g., 2.5 eq.), and a catalytic amount of anhydrous
- **Reaction:** Heat the heterogeneous mixture to reflux with vigorous stirring. The reaction can be monitored by taking aliquots of the organic layer and [19]
- **Work-up:** After cooling, transfer the mixture to a separatory funnel. The organic layer (top layer) should be separated.
- **Washing:** Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous calcium chloride or sodium sulfate, filter, and concentrate by rotary evaporation.
- **Purification:** Purify the crude **1-chlorooctane** by fractional distillation under reduced pressure.

#### Advantages:

- Reagents are inexpensive and readily available.
- Scalable process.

#### Disadvantages:

- Reaction rates for primary alcohols are slow, often requiring prolonged heating.[20]
- The reaction is an equilibrium process, and an excess of HCl is needed to drive it to completion.
- Potential for side reactions, such as the formation of di-n-octyl ether, especially at high temperatures.[21]
- The use of a strong acid may not be suitable for substrates with acid-sensitive functional groups.

### Alternative Method: Bis(trichloromethyl) Carbonate (Triphosgene)

A patented method describes the use of bis(trichloromethyl) carbonate, also known as triphosgene, as a chlorinating agent. This method is presented out in an organic solvent in the presence of an organic amine catalyst.[5]

#### Reported Conditions:

- **Reagents:** n-octanol, bis(trichloromethyl) carbonate, and an organic amine catalyst (e.g., triethylamine, pyridine).[5]
- **Solvent:** Toluene or chlorobenzene.[5]
- **Temperature:** 60-150 °C.[5]
- **Time:** 4-9 hours.[5]
- **Yields:** Reported to be high, in the range of 80-95%.[5]

This method avoids some of the highly corrosive and hazardous reagents of other methods, but the cost and availability of bis(trichloromethyl) carbon

### Comparative Summary and Selection Criteria

The choice of synthetic method depends on several factors including the scale of the reaction, the presence of other functional groups, cost, and avai

Table 2: Comparison of Synthetic Methods for **1-Chlorooctane**



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